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Osteoblast differentiation inducer -

Osteoblast differentiation inducer

Catalog Number: EVT-14098546
CAS Number:
Molecular Formula: C29H25N3O4S
Molecular Weight: 511.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Osteoblast differentiation inducer refers to compounds and factors that promote the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for bone formation. This process is critical for skeletal development and homeostasis, and is regulated by various signaling pathways, transcription factors, and local factors. Key players in this differentiation include bone morphogenetic proteins, Wnt signaling pathways, and specific transcription factors such as core-binding factor alpha-1.

Source

Osteoblast differentiation inducers can be derived from various sources, including natural compounds found in plants and synthetic molecules designed to mimic biological activity. Natural sources often include extracts from herbs known for their bone health benefits, while synthetic inducers may be developed through chemical synthesis to enhance osteogenic activity.

Classification

Osteoblast differentiation inducers can be classified based on their origin (natural vs. synthetic), their mechanism of action (hormonal vs. non-hormonal), and their chemical structure (peptides, small molecules, etc.). Common classes include:

  • Bone Morphogenetic Proteins (BMPs): Growth factors that are pivotal in bone formation.
  • Wnt Pathway Activators: Compounds that enhance Wnt signaling, crucial for osteoblast differentiation.
  • Synthetic Small Molecules: Designed to activate specific signaling pathways involved in osteogenesis.
Synthesis Analysis

Methods

The synthesis of osteoblast differentiation inducers can vary widely depending on whether they are derived from natural sources or synthesized chemically.

  • Natural Extraction: This involves isolating compounds from plants or animal tissues using solvents like ethanol or methanol followed by purification techniques such as chromatography.
  • Chemical Synthesis: Synthetic methods may involve multi-step organic synthesis where starting materials undergo various reactions (e.g., coupling reactions) to form the desired osteogenic compounds.

Technical Details

For instance, the synthesis of a synthetic small molecule might involve:

  1. Reagents: Specific catalysts and solvents tailored to facilitate reactions.
  2. Reactions: Steps such as alkylation or acylation that modify the molecular structure to enhance bioactivity.
  3. Purification: Techniques like high-performance liquid chromatography to isolate the final product.
Molecular Structure Analysis

Structure

The molecular structure of osteoblast differentiation inducers varies significantly. For example, bone morphogenetic proteins are glycoproteins that contain multiple cysteine residues forming disulfide bonds, which are essential for their structural integrity and function.

Data

Key structural characteristics may include:

  • Molecular Weight: Varies widely among different inducers.
  • Functional Groups: Presence of hydroxyl (-OH), carboxyl (-COOH), or amine (-NH2) groups influencing solubility and reactivity.
Chemical Reactions Analysis

Reactions

Osteoblast differentiation inducers typically participate in several key chemical reactions:

  • Binding Reactions: Interaction with specific receptors on mesenchymal stem cells, triggering signaling cascades.
  • Post-Translational Modifications: Inducers may influence the phosphorylation of transcription factors like Runx2, enhancing their activity.

Technical Details

For example, the activation of the Wnt pathway by a small molecule may involve:

  1. Ligand-Receptor Binding: The compound binds to Frizzled receptors on target cells.
  2. Signal Transduction: Activation of β-catenin which translocates to the nucleus to initiate gene transcription related to osteogenesis.
Mechanism of Action

Process

The mechanism by which osteoblast differentiation inducers function generally involves several stages:

  1. Mesenchymal Stem Cell Commitment: Inducers promote the commitment of stem cells to an osteogenic lineage.
  2. Transcription Factor Activation: Inducers activate key transcription factors like Runx2 and Osterix that drive the expression of osteoblast-specific genes.
  3. Matrix Mineralization: Inducers facilitate the deposition of bone matrix components such as collagen and hydroxyapatite.

Data

Studies have shown that specific microRNAs also play a role in regulating these processes by targeting mRNAs involved in osteoblast differentiation pathways .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of osteoblast differentiation inducers can include:

  • Solubility: Often dependent on pH and presence of functional groups.
  • Stability: Affected by temperature and storage conditions.

Chemical Properties

Chemical properties relevant to osteoblast differentiation may include:

  • Reactivity: The ability to form complexes with cellular receptors.
  • Bioavailability: The extent and rate at which active ingredients are absorbed into systemic circulation.

Relevant data may include quantitative analyses of solubility and stability under various conditions .

Applications

Scientific Uses

Osteoblast differentiation inducers have several applications in scientific research and medicine:

  • Bone Regeneration Therapies: Used in treatments for osteoporosis or fractures by promoting new bone formation.
  • Tissue Engineering: Incorporated into scaffolds designed for bone repair or regeneration.
  • Pharmacological Studies: Investigated for their potential roles in enhancing bone density or treating metabolic bone diseases.
Molecular Mechanisms of Osteoblast Differentiation Induction

Core Signaling Pathways in Osteoblast Commitment

Canonical Wnt/β-Catenin Signaling and LRP5/6 Co-Receptors

The canonical Wnt pathway is initiated when Wnt ligands bind to Frizzled receptors and LRP5/6 co-receptors, stabilizing cytoplasmic β-catenin. Accumulated β-catenin translocates to the nucleus, activating transcription of osteogenic genes (e.g., Runx2, Osterix) [1] [3]. LRP5 mutations (e.g., G171V, A214V) enhance bone mass by increasing mechanosensitivity, as evidenced by elevated bone formation in loaded tibiae of knock-in mice [3]. Conversely, sclerostin (a SOST gene product) inhibits Wnt signaling by binding to LRP5/6’s first two YWTD-EGF repeat domains, antagonizing osteoblast differentiation [5]. Mechanical loading suppresses sclerostin expression, amplifying Wnt-driven osteogenesis [3].

BMP/Smad Cascade and Cross-Talk with TGF-β Superfamily

BMP ligands (e.g., BMP-2, -7) activate transmembrane serine/threonine kinase receptors, phosphorylating Smad1/5/8. These complex with Smad4 to regulate transcription of osteogenic genes [1] [2]. Cross-talk with TGF-β occurs via shared Smad proteins (Smad2/3), which modulate BMP-Smad activity. For instance, TGF-β enhances early osteoblast proliferation but inhibits terminal differentiation by suppressing Runx2 [1] [7]. In vitro, BMP-2 upregulates Runx2 and downregulates miRNAs like miR-133 and miR-135, which target osteogenic transcription factors [2].

Hedgehog Signaling via Smoothened (Smo) and Gli Transcription Factors

Hedgehog (Hh) ligands bind Patched receptors, releasing Smoothened (Smo) to activate Gli transcription factors (Gli1/2/3). Gli proteins induce expression of osteogenic genes, including Runx2 and osteopontin [1] [9]. Hh signaling is critical for mesenchymal stem cell (MSC) commitment to osteoprogenitors during skeletal development. Inhibition of Smo in murine models blocks osteoblast differentiation, highlighting its role in lineage specification [9].

Notch Pathway Modulation in Osteoprogenitor Cell Fate

Notch receptors (Notch1-4) interact with Delta/Jagged ligands, triggering γ-secretase-mediated cleavage and nuclear translocation of Notch intracellular domain (NICD). NICD complexe with RBP-Jκ to activate Hes/Hey genes, which suppress osteoblast differentiation [1] [2]. Notch maintains MSC quiescence; sustained activation inhibits Runx2 and Osterix. However, transient Notch signaling promotes early osteoprogenitor expansion, illustrating its stage-specific duality [2].

Table 1: Key Signaling Pathways in Osteoblast Commitment

PathwayKey ComponentsMolecular TargetsFunctional Role
Wnt/β-cateninLRP5/6, β-catenin, GSK-3βRunx2, Osterix, SostMechanotransduction; Osteoblast proliferation
BMP/SmadBMPR-I/II, Smad1/5/8Runx2, OCN, ALPMSC commitment; Matrix mineralization
HedgehogSmo, Gli1/2/3Runx2, IhhChondro-osteogenic lineage specification
NotchNICD, RBP-Jκ, Hes/HeyRunx2, OsterixOsteoprogenitor maintenance

Transcriptional Regulation of Osteogenic Lineage Commitment

Runx2/Cbfa1 as a Master Transcription Factor

Runx2 is indispensable for osteoblast lineage commitment. Runx2-null mice lack mineralized bone due to arrested osteoblast development [2] [7]. Runx2 cooperates with co-regulators: Cbfβ stabilizes Runx2-DNA binding, while Smad proteins enhance its transactivation [7]. Epigenetic regulation of Runx2 involves histone acetylases (e.g., p300) and miRNAs (e.g., miR-133a-5p, which targets Runx2 mRNA) [4] [7]. Mechanical loading upregulates Runx2 via Wnt-dependent and -independent pathways, emphasizing its integrative role [3].

Osterix (Sp7) and ATF4 Synergy in Terminal Differentiation

Osterix (Osx) acts downstream of Runx2 to drive pre-osteoblasts to maturity. Osx-null mice exhibit immature osteoblasts without bone matrix [4] [7]. ATF4, activated by BMP and integrin signaling, enhances collagen synthesis and mineral deposition. ATF4 binds the Osteocalcin promoter, synergizing with Runx2 to amplify late osteogenic genes [7]. Notably, ATF4 regulates amino acid transport, enabling collagen matrix production [4].

SATB2 and AP-1 Complexes in Matrix Mineralization

SATB2 orchestrates chromatin remodeling around osteogenic gene clusters. It interacts with Runx2 to potentiate its transactivation and represses Hoxa2, an osteoblast inhibitor [4] [9]. AP-1 complexes (e.g., Fos/Jun) integrate growth factor signals (e.g., FGF) to regulate matrix genes like Osteopontin and BSP. Fos-transgenic mice show increased osteoblast proliferation but impaired mineralization, underscoring AP-1’s stage-specific roles [7].

Table 2: Transcriptional Regulators of Osteoblast Differentiation

FactorUpstream ActivatorsTarget GenesPhenotype of Loss-of-Function Models
Runx2Wnt, BMP, PTHOsterix, OCN, COL1A1Absent osteoblasts; Cartilage accumulation
OsterixRunx2, BMP-SmadsBSP, DMP1, PHEXArrested pre-osteoblasts; No mineralization
ATF4Integrins, BMPsOCN, SATB2, Amino acid transportersDelayed mineralization; Osteopenia
SATB2ATF4, Runx2Osteocalcin, Hoxa2Craniofacial defects; Reduced bone mass

Epigenetic Regulation of Osteoblastogenesis

Histone Deacetylases (HDACs) and Methyltransferases in Chromatin Remodeling

HDACs (e.g., HDAC4/5) deacetylate histones at osteogenic gene promoters, repressing transcription. HDAC5 degrades Runx2 via proteasomal pathways; miR-2861 targets HDAC5 mRNA to stabilize Runx2 [1] [4]. Histone methyltransferases (e.g., Ezh2) deposit H3K27me3 marks at Wnt inhibitors (e.g., Dkk1), silencing them to enhance Wnt signaling. Pharmacological HDAC inhibitors (e.g., TSA) accelerate osteoblast differentiation in vitro [1].

Non-Coding RNAs (miRNAs, lncRNAs, circRNAs) as Post-Transcriptional Modulators

  • miRNAs: miR-29a/b promote osteogenesis by targeting Wnt inhibitors (DKK1, Kremen2) [4] [6]. Conversely, miR-125b inhibits differentiation by suppressing Runx2 and BMPR1b [4].
  • lncRNAs: H19 and MALAT1 sponge miRNAs (e.g., miR-138), derepressing osteogenic transcription factors. Xist represses osteoblast differentiation via miR-19a-3p sponging [4] [6].
  • circRNAs: circ_0006215 sponges miR-942-5p to upregulate Runx2, enhancing osteogenesis in osteoporosis models [4]. circRNAs exhibit tissue-specific expression, offering biomarker potential [6].

Table 3: Epigenetic Regulators in Osteoblastogenesis

Epigenetic FactorTypeTargetFunctional Outcome
HDAC4/5Histone modifierRunx2 (deacetylation)Runx2 degradation; Differentiation arrest
miR-29a/bmiRNADKK1, Kremen2Enhanced Wnt signaling; Osteoblast commitment
miR-133a-5pmiRNARunx2 3′UTRReduced Runx2 expression; Impaired differentiation
circ_0006215circRNAmiR-942-5p/Runx2 axisPromotes Runx2 translation

Concluding RemarksOsteoblast differentiation inducers act through integrated signaling cascades, transcriptional networks, and epigenetic modifications. Pharmacological modulation of these pathways—e.g., sclerostin inhibitors to enhance Wnt signaling—holds therapeutic potential for bone disorders. Future research should explore combinatorial targeting of non-coding RNAs and chromatin remodelers to fine-tune osteoblastogenesis.

Properties

Product Name

Osteoblast differentiation inducer

IUPAC Name

ethyl 1-methyl-8-[4-(quinolin-2-ylmethoxy)phenoxy]-4,5-dihydrothieno[3,4-g]indazole-6-carboxylate

Molecular Formula

C29H25N3O4S

Molecular Weight

511.6 g/mol

InChI

InChI=1S/C29H25N3O4S/c1-3-34-28(33)27-23-15-9-19-16-30-32(2)26(19)25(23)29(37-27)36-22-13-11-21(12-14-22)35-17-20-10-8-18-6-4-5-7-24(18)31-20/h4-8,10-14,16H,3,9,15,17H2,1-2H3

InChI Key

IPMNTZSIDFYQQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CCC3=C(C2=C(S1)OC4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5)N(N=C3)C

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